molecular formula C9H7ClF3NO B188217 N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide CAS No. 6938-73-4

N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No. B188217
CAS RN: 6938-73-4
M. Wt: 237.6 g/mol
InChI Key: KQBBIJPLOXRSLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide, also known as CTAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CTAP is a selective antagonist for the mu-opioid receptor, which plays a crucial role in pain management and addiction. In

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has been widely used in scientific research to study the mu-opioid receptor and its role in pain management and addiction. It has been shown to be a potent and selective antagonist for the mu-opioid receptor, which makes it a valuable tool for studying the receptor's function. N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has also been used in studies on the neurobiology of addiction and the development of new treatments for opioid addiction.

Mechanism Of Action

N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide acts as a selective antagonist for the mu-opioid receptor, which is found in the brain and spinal cord. The mu-opioid receptor plays a crucial role in pain management and addiction, and N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide's ability to selectively block this receptor allows researchers to study its function and develop new treatments for opioid addiction.

Biochemical And Physiological Effects

N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the rewarding effects of opioids, which makes it a potential treatment for opioid addiction. N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has also been shown to reduce pain sensitivity in animal models, which suggests that it may have potential as a pain management treatment.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is its selectivity for the mu-opioid receptor, which makes it a valuable tool for studying the receptor's function. N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is its potential for off-target effects, which can complicate experimental results.

Future Directions

There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of new treatments for opioid addiction. N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide's ability to reduce the rewarding effects of opioids makes it a promising candidate for the development of new treatments. Another area of interest is the development of new pain management treatments. N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide's ability to reduce pain sensitivity in animal models suggests that it may have potential as a pain management treatment. Additionally, further research is needed to fully understand the mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide and its potential off-target effects.

Synthesis Methods

N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide can be synthesized using a variety of methods, including the reaction of 2-chloro-5-(trifluoromethyl)aniline with acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization. Another method involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with acetic acid and acetic anhydride in the presence of a catalyst, followed by purification through column chromatography.

properties

CAS RN

6938-73-4

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C9H7ClF3NO

Molecular Weight

237.6 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C9H7ClF3NO/c1-5(15)14-8-4-6(9(11,12)13)2-3-7(8)10/h2-4H,1H3,(H,14,15)

InChI Key

KQBBIJPLOXRSLZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.